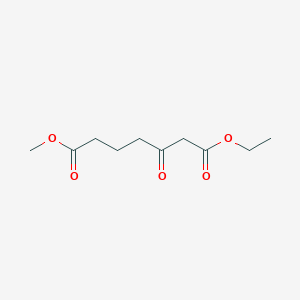

1-Ethyl 7-methyl 3-oxoheptanedioate

Beschreibung

Eigenschaften

CAS-Nummer |

83269-78-7 |

|---|---|

Molekularformel |

C10H16O5 |

Molekulargewicht |

216.23 g/mol |

IUPAC-Name |

1-O-ethyl 7-O-methyl 3-oxoheptanedioate |

InChI |

InChI=1S/C10H16O5/c1-3-15-10(13)7-8(11)5-4-6-9(12)14-2/h3-7H2,1-2H3 |

InChI-Schlüssel |

IZTMAXNKKPZLQP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC(=O)CCCC(=O)OC |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C11H20O3

- Molecular Weight : 200.27 g/mol

- IUPAC Name : Ethyl 7-methyl-3-oxooctanoate

- CAS Number : 84389-67-3

The structure of 1-Ethyl 7-methyl 3-oxoheptanedioate features a keto group, which is pivotal for its reactivity and interactions in various chemical processes.

Organic Synthesis

1-Ethyl 7-methyl 3-oxoheptanedioate serves as a versatile building block in organic synthesis. It can undergo various transformations, enabling the creation of complex molecules. The compound's unique structure allows for reactions such as:

- Condensation Reactions : It can participate in Claisen condensation to form larger β-keto esters.

- Reduction Reactions : The keto group can be reduced to alcohols or further functionalized to create diverse derivatives.

Pharmaceutical Development

The derivatives of 1-Ethyl 7-methyl 3-oxoheptanedioate have shown promise in medicinal chemistry, particularly in the development of new therapeutic agents targeting specific biological pathways. Research indicates that compounds derived from this keto ester may exhibit bioactivity against various diseases, including cancer and metabolic disorders .

Agrochemical Applications

In agricultural chemistry, derivatives of this compound are being explored for their potential use as herbicides or fungicides. The ability to modify the compound's structure can enhance its efficacy and selectivity against target pests while minimizing environmental impact.

Data Table: Chemical Transformations

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Claisen Condensation | Base catalyst (e.g., NaOEt) | β-Keto esters |

| Reduction | LiAlH4 or NaBH4 | Alcohol derivatives |

| Esterification | Acid catalyst | Modified esters |

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the synthesis of bioactive derivatives from 1-Ethyl 7-methyl 3-oxoheptanedioate through a series of reactions that included condensation and reduction. These derivatives exhibited significant inhibition against cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Agrochemical Development

Research focused on modifying the compound to enhance its fungicidal properties against specific plant pathogens. The modified derivative showed a higher efficacy rate compared to existing fungicides, indicating a promising avenue for agricultural applications .

Vergleich Mit ähnlichen Verbindungen

Monoethyl Pimelate (7-ethoxy-7-oxoheptanoic acid)

- Molecular Formula : C₉H₁₆O₄

- Molecular Weight : 188.223 g/mol

- Key Features: A monoester of pimelic acid with a free carboxylic acid group at position 7 and an ethyl ester at position 1.

- Differences : Lacks the methyl ester and ketone group present in the target compound. The free carboxylic acid enhances hydrophilicity, whereas the di-ester and ketone in 1-Ethyl 7-methyl 3-oxoheptanedioate increase lipophilicity and reactivity .

Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate

- Molecular Formula : C₁₈H₃₂O₄Si

- Molecular Weight : 354.56 g/mol

- Key Features : Contains a methyl ester, a triethylsilyl-protected hydroxyl group, and a cyclopentenyl ring with a ketone.

- Differences : The silyl ether group introduces steric bulk and sensitivity to hydrolysis, contrasting with the simpler ester-ketone system of the target compound. The cyclopentenyl moiety enables conjugation reactions absent in 1-Ethyl 7-methyl 3-oxoheptanedioate .

Azepine-Based Diesters (e.g., (±)-1-Ethyl 3-methyl (R)-3-phenyl-2,3,6,7-tetrahydro-1H-azepine-1,3-dicarboxylate)

- Key Features : Bicyclic azepine structures with phenyl and ester substituents.

- Differences : The rigid bicyclic framework and aromatic phenyl group alter solubility and reactivity compared to the linear heptanedioate backbone of the target compound. These derivatives are specialized for asymmetric synthesis, whereas 1-Ethyl 7-methyl 3-oxoheptanedioate is more suited to straightforward ester/ketone transformations .

Physicochemical Properties and Reactivity

| Compound | Solubility (Predicted) | Reactivity Highlights | Stability Considerations |

|---|---|---|---|

| 1-Ethyl 7-methyl 3-oxoheptanedioate | Moderate in organic solvents | Ketone participates in nucleophilic additions; esters undergo hydrolysis | Sensitive to strong acids/bases |

| Monoethyl Pimelate | High in polar solvents | Carboxylic acid enables salt formation | Stable under neutral conditions |

| Methyl 7-(5-oxo-3-triethylsilyloxy...) | Low in water | Silyl ether cleaves under acidic conditions | Moisture-sensitive; requires inert storage |

Data Tables

Table 1: Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | CAS Number |

|---|---|---|---|---|

| 1-Ethyl 7-methyl 3-oxoheptanedioate | C₁₀H₁₆O₅ | 216.23 | Di-ester, Ketone | Not available |

| Monoethyl Pimelate | C₉H₁₆O₄ | 188.223 | Mono-ester, Carboxylic acid | 33018-91-6 |

| Methyl 7-(5-oxo-3-triethylsilyloxy...) | C₁₈H₃₂O₄Si | 354.56 | Ester, Silyl ether, Cyclopentenyl | 112713-92-5 |

Vorbereitungsmethoden

Direct Esterification of 3-Oxoheptanedioic Acid

A logical route involves the esterification of 3-oxoheptanedioic acid with ethanol and methanol under acidic or enzymatic conditions. This method requires careful control to ensure selective formation of the ethyl ester at position 1 and the methyl ester at position 7.

Procedure :

-

Reagents : 3-Oxoheptanedioic acid (1.0 eq), ethanol (excess), methanol (excess), sulfuric acid (catalytic).

-

Conditions : Reflux at 80–100°C for 12–24 hours under anhydrous conditions.

-

Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction with ethyl acetate and vacuum distillation.

Challenges :

-

Competitive formation of mixed esters (e.g., diethyl or dimethyl byproducts).

-

Acid-catalyzed decarboxylation of the β-keto acid moiety, leading to side products.

Yield Optimization :

Claisen Condensation of Ethyl Acetoacetate and Methyl 4-Oxopentanoate

The Claisen condensation between ethyl acetoacetate (a β-ketoester) and methyl 4-oxopentanoate offers a pathway to construct the seven-carbon backbone with the 3-oxo group.

Reaction Scheme :

Procedure :

-

Reagents : Ethyl acetoacetate (1.0 eq), methyl 4-oxopentanoate (1.0 eq), sodium ethoxide (1.2 eq).

-

Conditions : Anhydrous ethanol, reflux at 78°C for 6–8 hours.

-

Workup : Acidification with HCl, extraction with dichloromethane, and column chromatography.

Key Considerations :

Transesterification of Diethyl 3-Oxoheptanedioate

Selective transesterification of diethyl 3-oxoheptanedioate with methanol enables the replacement of one ethyl group with a methyl group.

Procedure :

-

Reagents : Diethyl 3-oxoheptanedioate (1.0 eq), methanol (excess), titanium(IV) isopropoxide (catalytic).

-

Conditions : Reflux at 65°C for 8–12 hours.

-

Workup : Removal of volatile byproducts via rotary evaporation and purification by fractional distillation.

Advantages :

-

Titanium-based catalysts enhance methanol’s nucleophilicity, improving transesterification efficiency.

-

Minimal side reactions due to the stability of the β-keto ester group.

Industrial-Scale Considerations

Solvent and Catalyst Selection

Industrial protocols prioritize cost-effectiveness and scalability. Non-polar solvents like toluene or xylene are preferred for high-temperature reactions due to their low cost and ease of removal. Heterogeneous catalysts (e.g., Amberlyst-15) enable catalyst recycling, reducing production costs.

Example Protocol :

Purification Strategies

Pharmaceutical-grade 1-ethyl 7-methyl 3-oxoheptanedioate requires high purity (>99%). Techniques include:

-

Short-Path Distillation : Effective for separating esters with close boiling points.

-

Crystallization : Low-temperature recrystallization from hexane/ethyl acetate mixtures removes residual acids or salts.

Analytical Characterization

Critical quality control metrics for the final product include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥99.0% |

| Residual Solvents | GC-FID | <500 ppm (methanol) |

| Ketone Content | IR Spectroscopy | 1720–1680 cm⁻¹ |

| Esterification Ratio | ¹H NMR Integration | Ethyl:Me = 1:1 ± 0.05 |

¹H NMR (CDCl₃) : δ 4.15 (q, 2H, J = 7.1 Hz, -CO₂CH₂CH₃), 3.65 (s, 3H, -CO₂CH₃), 2.75 (t, 2H, J = 6.8 Hz, -COCH₂-), 2.50 (m, 2H, -CH₂CO-) .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-Ethyl 7-methyl 3-oxoheptanedioate?

Methodological Answer: Utilize factorial design to systematically evaluate variables such as reaction temperature, catalyst concentration, and solvent polarity. This approach allows researchers to identify synergistic or antagonistic effects between variables and optimize yield . For instance, a 2^k factorial design can screen critical parameters before scaling up synthesis. Reference NIST spectral data (e.g., IR, NMR) to validate intermediate purity and confirm reaction pathways .

Q. How can researchers characterize the structural and physicochemical properties of 1-Ethyl 7-methyl 3-oxoheptanedioate?

Methodological Answer: Combine spectroscopic techniques (e.g., high-resolution mass spectrometry for molecular weight confirmation, ¹³C NMR for carbonyl group identification) with computational tools like quantum chemical calculations to predict vibrational modes and compare them with experimental IR data . Thermogravimetric analysis (TGA) can assess thermal stability, while HPLC-UV quantifies purity. Cross-reference data from multiple databases (e.g., NIST, ChemIDplus) to resolve discrepancies in melting points or solubility .

Q. What safety protocols should be prioritized during laboratory handling of this compound?

Methodological Answer: Conduct a hazard assessment using SDS data for analogous esters (e.g., ethyl acetate derivatives) to infer reactivity and toxicity. Implement engineering controls (e.g., fume hoods for volatile intermediates) and personal protective equipment (PPE). For scale-up, perform calorimetry studies to evaluate exothermic risks during esterification or oxidation steps .

Advanced Research Questions

Q. How can computational modeling enhance the design of reactors for synthesizing 1-Ethyl 7-methyl 3-oxoheptanedioate?

Methodological Answer: Employ COMSOL Multiphysics coupled with AI-driven simulations to model fluid dynamics and heat transfer in continuous-flow reactors. Parameters like residence time distribution (RTD) and mixing efficiency can be optimized using finite element analysis (FEA). Validate models with experimental data from pilot-scale reactors to refine mass transfer coefficients . Reference RDF2050112 for reactor design principles in chemical engineering .

Q. What mechanistic insights are critical for resolving contradictions in reaction pathway proposals?

Methodological Answer: Apply isotopic labeling (e.g., deuterated substrates) to trace the origin of oxygen in the keto group during esterification. Use DFT calculations to compare activation energies of competing pathways (e.g., Claisen condensation vs. Michael addition). Experimental validation via in-situ FTIR can monitor intermediate formation rates . Cross-validate findings with ICReDD’s reaction path search methods, which integrate quantum chemistry and experimental feedback loops .

Q. How do surface interactions influence the stability of 1-Ethyl 7-methyl 3-oxoheptanedioate in heterogeneous catalysis?

Methodological Answer: Investigate adsorption-desorption dynamics using X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) to map surface interactions on catalytic substrates (e.g., zeolites or metal-organic frameworks). Compare turnover frequencies (TOF) under varying humidity conditions to assess hydrolytic degradation pathways .

Q. What strategies address discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer: Perform structure-activity relationship (SAR) studies using molecular docking simulations to predict binding affinities toward target enzymes (e.g., bacterial β-lactamases). Validate with in vitro antimicrobial assays under standardized conditions (e.g., CLSI guidelines). Control for solvent effects (e.g., DMSO vs. aqueous buffers) that may alter bioavailability .

Data Analysis and Validation

Q. How should researchers reconcile conflicting spectral data from different databases?

Methodological Answer: Prioritize peer-reviewed datasets (e.g., NIST, EPA DSSTox) over unverified sources. Use principal component analysis (PCA) to cluster spectral outliers and identify systematic errors (e.g., calibration drift). For NMR, compare chemical shifts across solvents (e.g., CDCl₃ vs. DMSO-d₆) and verify via 2D-COSY .

Q. What statistical methods are suitable for analyzing multifactorial experiments involving this compound?

Methodological Answer: Apply ANOVA with post-hoc Tukey tests to determine significant effects of variables (e.g., pH, temperature). For non-linear relationships, use response surface methodology (RSM) to build predictive models. Open-source tools like R or Python’s SciPy can automate data fitting and error propagation analysis .

Q. How can AI-driven platforms accelerate the discovery of novel applications for 1-Ethyl 7-methyl 3-oxoheptanedioate?

Methodological Answer: Implement generative adversarial networks (GANs) to propose derivatives with enhanced properties (e.g., higher thermal stability). Train models on curated datasets from ICReDD’s reaction databases. Validate predictions via high-throughput screening (HTS) in microreactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.